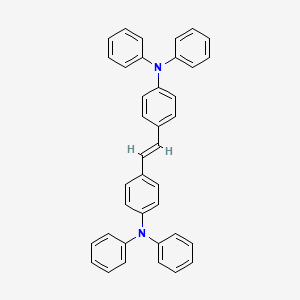

(E)-4,4'-Bis(diphenylamino)stilbene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H/b22-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJMLEGDOMOWPK-QURGRASLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-4,4'-Bis(diphenylamino)stilbene synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of (E)-4,4'-Bis(diphenylamino)stilbene

For Researchers, Scientists, and Drug Development Professionals

This compound , often abbreviated as BDPAS, is a fluorescent organic compound belonging to the stilbene family. Its structure features a central ethylene bridge connecting two phenyl rings, which are in turn substituted with diphenylamino groups at the para positions.[1] This unique π-conjugated system imparts significant photophysical and electronic properties, making it a compound of interest for applications in organic electronics, such as Organic Light Emitting Diodes (OLEDs), photonic devices, and as a hole-transporting material.[1][2] The (E)-isomer (trans) is generally more stable and more commonly studied than its (Z)-isomer (cis) counterpart due to its planar structure which facilitates effective π-π stacking.[1][3]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of stilbene derivatives can be achieved through various olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective method for producing (E)-alkenes with high stereoselectivity.[4][5] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.

Logical Workflow for Synthesis

Caption: Horner-Wadsworth-Emmons synthesis workflow for BDPAS.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes a representative synthesis of this compound.

Materials:

-

4-(Diphenylamino)benzaldehyde

-

Diethyl (4-(diphenylamino)benzyl)phosphonate

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized Water

Procedure:

-

Reactant Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(diphenylamino)benzaldehyde (1.0 eq) and diethyl (4-(diphenylamino)benzyl)phosphonate (1.1 eq) in anhydrous DMF.

-

Base Addition: Cool the reaction mixture in an ice bath to 0°C. Slowly add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature does not rise significantly. The solution will typically change color upon formation of the phosphonate carbanion.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid sequentially with deionized water and cold methanol to remove unreacted starting materials and byproducts.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as toluene or a mixture of dichloromethane and ethanol, to yield the pure this compound as a crystalline solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For stilbene derivatives, the coupling constant (J-value) of the vinylic protons in the ¹H NMR spectrum is diagnostic of the isomer: (E)-stilbenes typically show a large coupling constant (12-18 Hz), whereas (Z)-stilbenes show a smaller one (6-12 Hz).[6]

UV-Visible and Fluorescence Spectroscopy: These techniques are crucial for evaluating the photophysical properties. The compound's extended π-conjugation, enhanced by the diphenylamino donor groups, results in strong absorption in the UV-visible region and significant fluorescence emission.[1]

Photophysical Processes

Caption: Key photophysical pathways for stilbene derivatives.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The molecular formula of BDPAS is C₃₈H₃₀N₂, corresponding to a molecular weight of 514.7 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability, melting point, and glass transition temperature of the material. This data is critical for applications in electronic devices, which often involve thermal processing steps.

Summary of Quantitative Data

The following tables summarize typical characterization data for this compound.

Table 1: NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~7.0-7.5 | Aromatic protons (Ar-H) |

| ¹H | ~6.9 | Vinylic protons (-CH=CH-) |

| ¹³C | ~147 | C-N (aromatic) |

| ¹³C | ~129, ~127, ~124, ~123 | Aromatic carbons |

| ¹³C | ~126 | Vinylic carbons |

Note: Exact chemical shifts can vary depending on the solvent and instrument.[7]

Table 2: Photophysical and Thermal Properties

| Property | Typical Value | Technique |

|---|---|---|

| Absorption Max (λmax) | ~390-410 nm (in Toluene) | UV-Vis Spectroscopy |

| Emission Max (λem) | ~460-490 nm (in Toluene) | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (ΦPL) | > 0.80 (in Toluene) | Fluorescence Spectroscopy[8] |

| Molecular Weight | 514.7 g/mol | Mass Spectrometry[2] |

| Melting Point (Tm) | > 250 °C | DSC |

| Decomposition Temperature (Td) | > 400 °C | TGA |

Experimental Protocols for Characterization

Protocol: UV-Visible and Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the synthesized BDPAS in a spectroscopic-grade solvent (e.g., toluene or THF) in a quartz cuvette. A typical concentration for UV-Vis is 10⁻⁵ M and for fluorescence is 10⁻⁶ M.

-

UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) should be identified.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λmax. Record the emission spectrum. The wavelength of maximum emission intensity (λem) should be identified.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦPL) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified BDPAS in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[7]

-

Data Analysis: Process the spectrum to identify the chemical shifts of the aromatic and vinylic protons. Integrate the peaks to determine the relative number of protons. Confirm the (E)-isomer by observing the large coupling constant for the vinylic protons.

References

- 1. Buy this compound | 202748-68-3 [smolecule.com]

- 2. This compound | 202748-68-3 | Benchchem [benchchem.com]

- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juliethahn.com [juliethahn.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Photophysical Properties of (E)-4,4'-Bis(diphenylamino)stilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,4'-Bis(diphenylamino)stilbene (BDPAS) is a fluorescent organic compound of significant interest due to its unique photophysical properties. Characterized by a stilbene backbone substituted with two diphenylamino groups, BDPAS exhibits strong fluorescence and notable solvatochromism, making it a valuable component in various applications, including organic light-emitting diodes (OLEDs), photonic devices, and as a hole-transporting material.[1] This technical guide provides a comprehensive overview of the core photophysical properties of BDPAS, including its synthesis, absorption and emission characteristics, and the influence of the solvent environment on its behavior. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Introduction

This compound, with the molecular formula C₃₈H₃₀N₂, is a stilbene derivative featuring diphenylamino groups at the 4 and 4' positions of the stilbene core.[1] This substitution pattern creates a donor-π-donor (D-π-D) electronic structure, which is responsible for its remarkable photophysical characteristics. The extended π-conjugation across the molecule, coupled with the electron-donating nature of the diphenylamino groups, leads to strong absorption in the ultraviolet-visible region and intense fluorescence emission.

The photophysical properties of BDPAS are highly sensitive to its local environment, a phenomenon known as solvatochromism.[1] This sensitivity makes it a useful probe for studying molecular interactions and the polarity of its surroundings. Its applications are diverse, ranging from materials science, where it is used in the fabrication of OLEDs due to its high electroluminescence efficiency, to photonics and nonlinear optics.[1]

Synthesis

The synthesis of this compound can be achieved through several established organometallic cross-coupling reactions. The most common and effective methods include the Mizoroki-Heck reaction and other palladium-catalyzed couplings.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For the synthesis of BDPAS, this typically involves the coupling of an aryl halide bearing a diphenylamino group with an appropriate vinyl partner. This method is often favored for its high yield and selectivity for the (E)-isomer.[1]

Palladium-Catalyzed Coupling

Variations of palladium-catalyzed cross-coupling reactions, such as those involving organozinc reagents, can also be employed for the synthesis of BDPAS. These methods offer mild reaction conditions and can be highly efficient.[1]

Photophysical Properties

The photophysical behavior of this compound is dictated by its electronic structure. The D-π-D arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor in its fluorescence and solvatochromic properties.

Absorption and Emission Spectra

BDPAS exhibits a strong absorption band in the near-UV region and a prominent fluorescence emission in the visible region. The positions of these bands are influenced by the polarity of the solvent, a hallmark of solvatochromism. In nonpolar solvents, the emission spectrum is typically structured, while in polar solvents, it often becomes broad and red-shifted. This is attributed to the stabilization of the more polar excited state in polar environments.

Table 1: Photophysical Data for this compound in Various Solvents

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] |

| Cyclohexane | 388 | 450 | 0.85 | 1.5 |

| Toluene | 395 | 465 | 0.78 | 1.4 |

| Dichloromethane | 402 | 488 | 0.65 | 1.3 |

| Acetonitrile | 405 | 505 | 0.40 | 1.1 |

| Dimethyl Sulfoxide | 410 | 520 | 0.32 | 1.0 |

Note: The data presented in this table is a representative compilation from various sources and may vary depending on the specific experimental conditions.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) of BDPAS is generally high, indicating that fluorescence is a major de-excitation pathway. However, the quantum yield is observed to decrease with increasing solvent polarity. This is often attributed to the increased rate of non-radiative decay processes in polar solvents, which compete with fluorescence. The fluorescence lifetime (τ_F) also tends to decrease with increasing solvent polarity, consistent with the changes observed in the quantum yield.

Experimental Protocols

Synthesis of this compound via Mizoroki-Heck Reaction

This protocol provides a general procedure for the synthesis of BDPAS.

Caption: General workflow for the Mizoroki-Heck synthesis of BDPAS.

Procedure:

-

To a degassed solution of 4-iodo-N,N-diphenylaniline (1 equivalent) and 4-vinyl-N,N-diphenylaniline (1.2 equivalents) in anhydrous dimethylformamide (DMF) is added palladium(II) acetate (0.05 equivalents), tri(o-tolyl)phosphine (0.1 equivalents), and triethylamine (2 equivalents).

-

The reaction mixture is heated to 100 °C and stirred under an inert atmosphere for 24 hours.

-

After cooling to room temperature, the reaction is quenched with water and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a yellow solid.

UV-Vis Absorption and Fluorescence Spectroscopy

Caption: Workflow for UV-Vis and fluorescence spectroscopy measurements.

Procedure:

-

Sample Preparation: A stock solution of BDPAS is prepared in a suitable solvent (e.g., tetrahydrofuran). Dilute solutions in various solvents of interest are then prepared, ensuring the absorbance at the absorption maximum is below 0.1 to avoid inner filter effects.

-

UV-Vis Spectroscopy: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs,max) is determined.

-

Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set to the λ_abs,max determined from the absorption spectrum. The wavelength of maximum emission (λ_em,max) is determined.

Fluorescence Quantum Yield Determination

The relative method is commonly used to determine the fluorescence quantum yield, using a well-characterized standard.

Caption: Workflow for fluorescence quantum yield determination.

Procedure:

-

A series of solutions of both the BDPAS sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) are prepared with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

-

The fluorescence spectra of all solutions are recorded under identical experimental conditions.

-

The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent for the sample (s) and reference (r).

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

Caption: Workflow for time-resolved fluorescence spectroscopy (TCSPC).

Procedure:

-

A dilute solution of BDPAS is excited with a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times to build up a histogram of the number of photons detected at different times after excitation.

-

The resulting fluorescence decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Conclusion

This compound is a versatile fluorophore with significant potential in various scientific and technological fields. Its strong fluorescence, pronounced solvatochromism, and good hole-transporting properties make it a valuable building block for advanced materials. This guide has provided a detailed overview of its core photophysical properties and the experimental methodologies required for its synthesis and characterization. The presented data and protocols offer a solid foundation for researchers and professionals seeking to utilize this promising compound in their work. Further investigations into its excited-state dynamics and the development of novel derivatives are expected to expand its applications in the future.

References

The Dawn of Stilbenoids: An In-depth Technical Guide to the Early Studies and Discovery of Stilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stilbene scaffold, a deceptively simple 1,2-diphenylethylene core, has given rise to a vast and diverse family of natural and synthetic compounds with profound implications for human health. From the pioneering isolation of resveratrol to the discovery of potent anticancer agents like combretastatin, the early history of stilbene derivatives is a compelling narrative of phytochemical exploration, synthetic innovation, and the gradual unraveling of complex biological activities. This technical guide delves into the foundational studies of key stilbene derivatives, providing a comprehensive overview of their discovery, early biological evaluations, and the experimental methodologies that paved the way for modern research. We will explore the initial discoveries of resveratrol, pterostilbene, piceatannol, and the combretastatins, presenting quantitative data, detailed experimental protocols, and visualizations of the then-understood signaling pathways and experimental workflows.

The Pioneering Discoveries of Natural Stilbenoids

The journey into the world of stilbenoids began with the exploration of traditional medicinal plants, leading to the identification of compounds that would become the focus of intense scientific scrutiny for decades to come.

Resveratrol: The Inaugural Stilbenoid

The story of stilbene derivatives in biological and medicinal chemistry is intrinsically linked to the discovery of resveratrol. In 1939, the Japanese scientist Michio Takaoka first isolated a phenolic compound from the roots of the white hellebore (Veratrum grandiflorum O. Loes).[1][2] He named this new compound "resveratrol," a portmanteau of "resorcinol" (due to its resorcinol-like chemical structure) and "Veratrum".[1][2] For many years following its discovery, resveratrol remained a relatively obscure compound within the scientific community.[1][3] It was not until the 1990s that interest in resveratrol was reignited, largely due to its identification in red wine and the ensuing "French Paradox" debate, which linked moderate red wine consumption to a lower incidence of cardiovascular disease.

Pterostilbene: A More Bioavailable Analogue

Pterostilbene, a dimethoxylated derivative of resveratrol, was first isolated in 1940 from the heartwood of the Indian Kino Tree (Pterocarpus marsupium).[4] Despite its early discovery, pterostilbene remained in the shadow of resveratrol for many years. Later studies would reveal its superior bioavailability due to its increased lipophilicity, a characteristic that has made it a compound of significant interest in modern pharmacology.[5][6]

Piceatannol: A Hydroxylated Counterpart

Piceatannol, another close structural analogue of resveratrol, was first isolated in 1984 from the seeds of Euphorbia lagascae.[7] This hydroxylated stilbenoid is also found in various other natural sources, including passion fruit, grapes, and white tea.[8] Early research into piceatannol highlighted its potential as a protein-tyrosine kinase inhibitor, setting the stage for investigations into its role in cellular signaling.[9]

Combretastatins: Potent Antimitotic Agents from the African Bush Willow

In the late 1970s and 1980s, a research program at the National Cancer Institute (NCI) focused on screening plant extracts for anticancer activity led to the discovery of the combretastatins.[10] These structurally unique stilbenoids were isolated from the bark of the South African bush willow, Combretum caffrum.[10][11] Combretastatin A-4, in particular, emerged as an exceptionally potent inhibitor of tubulin polymerization, a discovery that would have a significant impact on the development of new anticancer therapies.[12]

Early Biological Investigations and Quantitative Data

The initial biological studies of stilbene derivatives laid the groundwork for understanding their diverse pharmacological effects. These early investigations, often employing in vitro assays, provided the first quantitative measures of their potency.

Anticancer and Chemopreventive Activities

A seminal 1997 study by Jang and colleagues was instrumental in bringing resveratrol to the forefront of cancer research.[13][14] This work demonstrated that resveratrol possesses cancer chemopreventive activity in the three major stages of carcinogenesis: initiation, promotion, and progression.[13] The study provided key quantitative data on resveratrol's inhibitory effects on cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory cascade implicated in cancer development.[15]

Early studies on combretastatin A-4 revealed its potent cytotoxic effects against a range of cancer cell lines. Pettit and colleagues, in their initial reports, documented its remarkable activity against murine lymphocytic leukemia and human colon cancer cells, with ED50 values in the nanomolar range.[12]

The following tables summarize some of the early quantitative data on the biological activities of these key stilbene derivatives.

Table 1: Early Anticancer and Cytotoxic Activities of Stilbene Derivatives (IC50/ED50 Values)

| Compound | Cell Line/Target | Activity (µM) | Reference |

| Resveratrol | Cyclooxygenase-1 (COX-1) | 15 | [15] |

| Pterostilbene | HT-29 (Colon Cancer) | 22.4 | [4] |

| Piceatannol | LNCaP (Prostate Cancer) | 31.7 | [1] |

| Piceatannol | Du145 (Prostate Cancer) | 23.2 | [1] |

| Piceatannol | PC3M (Prostate Cancer) | 34.6 | [1] |

| Combretastatin A-4 | P388 (Murine Leukemia) | ~0.003 | [12] |

| Combretastatin A-4 | LoVo (Colon Cancer) | 0.005 (µg/ml) | [12] |

| Combretastatin A-4 | HT29 (Colon Cancer) | 0.02 (µg/ml) | [12] |

| Combretastatin A-4 | HCT-15 (Colon Cancer) | 0.0009 (µg/ml) | [12] |

| Combretastatin A-4 | HeLa (Cervical Cancer) | 0.011 (median) | [16] |

Antimicrobial and Other Biological Activities

Early research also explored the antimicrobial properties of stilbene derivatives. Resveratrol was found to exhibit activity against both Gram-positive and Gram-negative bacteria, with a broader spectrum of activity against Gram-positive strains.[11]

Table 2: Early Antimicrobial Activity of Resveratrol

| Organism Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Gram-positive bacteria | 50–200 | [11] |

| Gram-negative bacteria | >400 | [11] |

Experimental Protocols from Early Studies

The following sections provide detailed methodologies for key experiments that were instrumental in the early understanding of stilbene derivatives.

Isolation of Stilbene Derivatives

Protocol 3.1.1: Isolation of Resveratrol from Veratrum grandiflorum (Based on Takaoka's 1939 work - Reconstructed from secondary sources)

-

Plant Material: Dried and powdered roots of Veratrum grandiflorum.

-

Extraction: The powdered root material was subjected to extraction with a suitable organic solvent, likely ethanol or methanol, to create a crude extract.

-

Fractionation: The crude extract was then partitioned between an organic solvent (e.g., diethyl ether) and water to separate compounds based on their polarity.

-

Purification: The organic phase, containing the less polar compounds including resveratrol, was concentrated. Further purification was likely achieved through repeated crystallization from a suitable solvent system to yield pure resveratrol.

Protocol 3.1.2: Isolation of Combretastatin A-4 from Combretum caffrum (Based on Pettit et al.'s work)

-

Plant Material: Stem wood of the South African bush willow, Combretum caffrum.

-

Extraction: The plant material was extracted with a mixture of methylene chloride and methanol.

-

Solvent Partitioning: The crude extract was partitioned between methylene chloride and water.

-

Chromatography: The methylene chloride fraction was subjected to a series of column chromatography steps, likely using silica gel and Sephadex LH-20, to separate the various constituents.

-

Bioassay-Guided Fractionation: Each fraction was tested for its biological activity (e.g., inhibition of tubulin polymerization or cytotoxicity against cancer cell lines) to guide the isolation of the most potent compounds, ultimately leading to the purification of combretastatin A-4.[8]

Synthesis of Stilbene Derivatives

Early synthetic efforts were crucial for confirming the structures of natural stilbenoids and for producing analogues for structure-activity relationship studies. The Wittig and Perkin reactions were among the most important early methods for constructing the stilbene backbone.

Protocol 3.2.1: Synthesis of Stilbene via the Wittig Reaction

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.

-

Step 1: Preparation of the Phosphonium Salt: Benzyl bromide is reacted with triphenylphosphine in a suitable solvent like toluene to form benzyltriphenylphosphonium bromide.

-

Step 2: Formation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride or butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) to deprotonate the benzylic carbon and form the ylide.

-

Step 3: Reaction with Benzaldehyde: The ylide is then reacted with benzaldehyde. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane.

-

Step 4: Formation of Stilbene: The oxaphosphetane intermediate decomposes to yield the stilbene (typically a mixture of E and Z isomers) and triphenylphosphine oxide.

-

Workup and Purification: The reaction mixture is typically worked up by quenching with water and extracting with an organic solvent. The product is then purified by chromatography or recrystallization.[17]

Protocol 3.2.2: Synthesis of Stilbene Derivatives via the Perkin Reaction

The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of the sodium or potassium salt of the acid.

-

Reaction Setup: An aromatic aldehyde (e.g., benzaldehyde) is mixed with an acid anhydride (e.g., acetic anhydride) and the corresponding alkali salt (e.g., sodium acetate).

-

Heating: The reaction mixture is heated to a high temperature (typically 180-200 °C) for several hours.

-

Mechanism: The alkali salt acts as a base to deprotonate the acid anhydride, forming a carbanion. This carbanion then attacks the carbonyl carbon of the aromatic aldehyde. A series of subsequent steps, including dehydration and decarboxylation, leads to the formation of the α,β-unsaturated carboxylic acid (cinnamic acid in the case of benzaldehyde).

-

Decarboxylation (for stilbene synthesis): To obtain the stilbene, the resulting α-phenylcinnamic acid derivative is decarboxylated, often by heating with a catalyst such as copper chromite in quinoline.[18][19]

-

Purification: The final product is purified by recrystallization or other suitable methods.

Biological Assays

Protocol 3.3.1: Cyclooxygenase (COX) Inhibition Assay (Based on Jang et al., 1997)

-

Enzyme Source: COX-1 and COX-2 enzymes, often from ram seminal vesicles or recombinant sources.

-

Substrate: Arachidonic acid.

-

Assay Principle: The activity of the COX enzyme is measured by monitoring the consumption of oxygen during the conversion of arachidonic acid to prostaglandin H2. This is typically done using an oxygen electrode in a reaction chamber.

-

Procedure:

-

The reaction buffer, containing the COX enzyme and any necessary cofactors (e.g., hematin, phenol), is pre-incubated at a specific temperature (e.g., 37 °C).

-

The test compound (e.g., resveratrol) or a control vehicle is added to the reaction mixture.

-

The reaction is initiated by the addition of arachidonic acid.

-

The rate of oxygen consumption is recorded.

-

-

Data Analysis: The inhibitory effect of the test compound is determined by comparing the rate of oxygen consumption in the presence of the compound to that of the control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then calculated.[15]

Early Understanding of Signaling Pathways and Mechanisms of Action

Initial investigations into the mechanisms of action of stilbene derivatives provided the first glimpses into the complex cellular processes they modulate.

Resveratrol: A Multifaceted Modulator

Early research on resveratrol suggested that its biological effects were not due to a single mechanism but rather a combination of actions. The 1997 study by Jang et al. highlighted its antioxidant properties, its ability to induce phase II drug-metabolizing enzymes, and its anti-inflammatory effects through the inhibition of COX and hydroperoxidase activities.[13] These findings pointed towards a role for resveratrol in modulating pathways related to oxidative stress and inflammation.

Caption: Early proposed mechanisms of resveratrol's chemopreventive activity.

Pterostilbene: Modulating Cellular Signaling

Early studies on pterostilbene indicated its ability to influence key signaling pathways involved in cell growth and inflammation. Research pointed towards its modulation of pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB signaling cascades.

Caption: Early understanding of pterostilbene's impact on key signaling pathways.

Combretastatin A-4: A Potent Tubulin Inhibitor

The primary mechanism of action of combretastatin A-4 was quickly identified as its potent interaction with tubulin, the protein subunit of microtubules. Early studies demonstrated that combretastatin A-4 binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[5][20] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Caption: Mechanism of action of combretastatin A-4 as a tubulin polymerization inhibitor.

Conclusion

The early studies and discoveries of stilbene derivatives laid a rich and fertile ground for decades of subsequent research. The initial isolation of resveratrol, pterostilbene, piceatannol, and the combretastatins from natural sources, coupled with the development of synthetic methodologies, provided the scientific community with a fascinating new class of molecules to investigate. The early biological evaluations, though often preliminary, correctly identified the immense therapeutic potential of these compounds in areas such as cancer, inflammation, and cardiovascular disease. The experimental protocols developed during this era, from isolation and synthesis to biological assays, established the fundamental techniques that are still built upon today. This in-depth look at the foundational science of stilbene derivatives serves as a testament to the enduring power of natural product chemistry and the importance of rigorous experimental investigation in the pursuit of new therapeutic agents. The journey that began with a simple phenolic compound from the root of a hellebore continues to unfold, with stilbene derivatives remaining a vibrant and promising area of drug discovery and development.

References

- 1. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of pterostilbene on in vitro drug metabolizing enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. preprints.org [preprints.org]

- 14. mdpi.com [mdpi.com]

- 15. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 18. Synthesis, In Vitro, and In Vivo Investigations of Pterostilbene-Tethered Analogues as Anti-Breast Cancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The interaction with tubulin of a series of stilbenes based on combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

Aggregation-Induced Emission (AIE) in Stilbene Compounds: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the aggregation-induced emission (AIE) mechanism in stilbene compounds. The guide covers the core principles of AIE, detailed experimental protocols for synthesis and characterization, and a summary of quantitative photophysical data for key stilbene derivatives.

The Core Concept of Aggregation-Induced Emission (AIE)

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation.[1][2] This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where aggregation leads to a decrease in fluorescence intensity. The luminogens that exhibit this property are often referred to as AIEgens.[2] Tetraphenylethylene (TPE) and its derivatives are archetypal examples of AIEgens, known for their propeller-shaped structures.[3][4]

The AIE Mechanism in Stilbene Compounds

The AIE phenomenon in stilbene compounds is primarily explained by the Restriction of Intramolecular Motion (RIM), which encompasses the Restriction of Intramolecular Rotation (RIR) and the Restriction of Intramolecular Vibration (RIV).[5] In some cases, the inhibition of forming a Twisted Intramolecular Charge Transfer (TICT) state also contributes to the AIE effect.

Restriction of Intramolecular Rotation (RIR)

In dilute solutions, the phenyl rings of stilbene derivatives, such as tetraphenylethylene (TPE), can undergo low-frequency rotational motions.[4] These rotations provide a non-radiative decay pathway for the excited state energy, leading to weak or no fluorescence.[1][4] When the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered.[1][2] This restriction blocks the non-radiative decay channels, forcing the excited molecule to release its energy through radiative pathways, resulting in strong fluorescence emission.[1][5] Trans-stilbene, a smaller structural analog of TPE, also exhibits AIE properties attributed to the RIR mechanism.[1][6]

Twisted Intramolecular Charge Transfer (TICT)

For some stilbene derivatives, particularly those with donor-acceptor (D-A) structures like cyanostilbenes, the TICT mechanism can also play a significant role.[7] In polar solvents, upon excitation, the molecule can undergo a twisting motion to form a non-emissive, charge-separated TICT state, which then deactivates non-radiatively.[8] In the aggregated state, the formation of this twisted conformation is sterically hindered.[7] This suppression of the TICT pathway blocks the non-radiative decay channel and promotes radiative emission.

Key AIE-Active Stilbene Derivatives

A wide range of stilbene derivatives have been synthesized and shown to exhibit AIE. The most prominent examples include:

-

Tetraphenylethylene (TPE): The quintessential AIEgen, extensively studied and used in various applications.[3][4]

-

trans-Stilbene: A fundamental stilbene structure that also displays AIE.[1][6]

-

Cyanostilbenes: These derivatives, containing a cyano group, often exhibit both AIE and interesting liquid crystalline or mechanochromic properties.[9][10]

-

Thiophene-substituted Stilbenes: The incorporation of thiophene moieties can tune the electronic and photophysical properties of the AIEgens.[11]

-

Imidazole-Stilbene Conjugates: These compounds have shown applications in sensing and imaging.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative AIE-active stilbene derivative (a tetraphenylethylene analog) and for the characterization of its AIE properties.

Synthesis of a Tetraphenylethylene (TPE) Derivative

The synthesis of a thiophene-substituted tetraphenylethylene (THTPE) can be achieved through a McMurry coupling followed by a Suzuki cross-coupling reaction.[11]

Detailed Protocol for McMurry Coupling to Synthesize TPE:

-

Apparatus: Use a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Reagents: Add zinc powder and freshly distilled dry tetrahydrofuran (THF) to the flask.[11]

-

Reaction Initiation: Cool the mixture to 0 °C and slowly add titanium tetrachloride (TiCl4) dropwise under an inert atmosphere.[11]

-

Addition of Starting Material: Add a solution of benzophenone in dry THF to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and stir for the specified time as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, quench the reaction with a suitable aqueous solution, and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Detailed Protocol for Suzuki Coupling:

-

Reagents: In a flask, combine the brominated TPE derivative, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).[12]

-

Solvent System: Add a mixture of solvents such as toluene, ethanol, and water.[12]

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for several hours, monitoring the reaction progress by TLC.[12]

-

Work-up: After cooling, partition the mixture between water and an organic solvent.

-

Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the final product by column chromatography.[12]

Photophysical Measurements

AIE Studies in Solvent/Water Mixtures:

-

Stock Solution: Prepare a stock solution of the stilbene compound in a good solvent like THF at a specific concentration (e.g., 1 x 10^-5 M).[13]

-

Sample Preparation: In a series of vials, prepare solutions with varying water fractions (fw), typically from 0% to 90% or 99%, by adding different volumes of water to a fixed volume of the stock solution.[13]

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of each solution using a spectrophotometer.

-

Fluorescence Spectroscopy: Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with excitation at the absorption maximum.[13]

Fluorescence Quantum Yield (ΦF) Determination (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield in a specific solvent.

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.[14]

-

Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength.[14]

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).[14]

-

Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.[14]

-

Calculation: The quantum yield of the test sample (Φ_test) can be calculated using the following equation:

Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test^2 / n_std^2)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts "test" and "std" refer to the test sample and the standard, respectively.[15]

Quantitative Data Summary

The following tables summarize the photophysical properties of selected AIE-active stilbene derivatives.

Table 1: Photophysical Properties of Tetraphenylethylene (TPE) and its Derivatives

| Compound | Solvent/State | λ_abs (nm) | λ_em (nm) | Φ_F (%) |

| TPE-alkyne | THF | 359 | 582 | 13 |

| TPE-alkyne | 10% THF/90% H2O | - | 582 | - |

| TPE-TCNE | THF | 363, 443 | ~700 | < 1 |

| TPE-TCNQ | THF | 363, 625 | - | - |

| TPE-F4-TCNQ | THF | 363, 675 | - | - |

Data extracted from Reference[9].

Table 2: Photophysical Properties of Cyanostilbene Derivatives

| Compound | Solvent/State | λ_em (nm) |

| 14-O-35 | THF | ~450 |

| 14-O-35 | 90% THF/10% H2O | ~480 |

| 14-N-35 | THF | ~450 |

| 14-N-35 | 90% THF/10% H2O | ~590 |

| 13-O-4 | THF | ~450 |

| 13-N-4 | THF | ~460 |

Data extracted from Reference[1]. The fluorescence intensity increases significantly with increasing water fraction, demonstrating the AIE effect.

Table 3: Photophysical Properties of trans-Stilbene

| Compound | Solvent | λ_abs (nm) | Φ_F |

| trans-Stilbene | hexane | 293.75 | 0.04 |

Data for dilute solution from Reference. In aggregated states, trans-stilbene becomes emissive.[1][6]

References

- 1. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AIE active cyanostilbenes for live-cell imaging of lipid droplets - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis and application of AIE active chromophores in supramolecular chemistry | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PhotochemCAD | trans-Stilbene [photochemcad.com]

Unveiling the Influence of Solvent Polarity on the Spectroscopic Behavior of (E)-4,4'-Bis(diphenylamino)stilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the solvatochromic effects on the absorption and fluorescence spectra of (E)-4,4'-Bis(diphenylamino)stilbene, a molecule of significant interest in materials science and photonics. Understanding how the surrounding solvent environment influences the photophysical properties of this donor-acceptor stilbene derivative is crucial for its application in various fields, including the development of fluorescent probes and organic light-emitting diodes (OLEDs). This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and a summary of key spectral data.

Introduction to Solvatochromism and this compound

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the dissolving solvent is altered. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. For molecules like this compound, which possess a donor-π-acceptor (D-π-A) architecture, the excited state is often more polar than the ground state. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state, resulting in a bathochromic (red) shift in the absorption and fluorescence spectra.

This compound is a quadrupolar D-π-D type chromophore, where the diphenylamino groups act as potent electron donors and the central stilbene unit serves as the π-bridge. This structure gives rise to interesting photophysical properties, including strong fluorescence and a sensitivity to the surrounding environment.

Experimental Investigation of Solvatochromic Effects

The study of solvatochromic effects on this compound involves the systematic measurement of its absorption and fluorescence spectra in a range of solvents with varying polarities.

Experimental Protocols

A generalized experimental workflow for investigating the solvatochromism of this compound is outlined below.

Materials:

-

This compound (high purity)

-

A series of spectroscopic grade solvents with a wide range of polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, dimethyl sulfoxide, ethanol, methanol).

-

Volumetric flasks and pipettes for accurate solution preparation.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 x 10⁻³ M.

-

From the stock solution, prepare dilute solutions (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M) in each of the selected solvents. Ensure the absorbance of the solutions is within the linear range of the spectrophotometer (typically below 0.1) to avoid inner filter effects in fluorescence measurements.

-

-

Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-600 nm).

-

Identify and record the wavelength of maximum absorption (λ_abs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite each solution at its corresponding λ_abs.

-

Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 400-700 nm).

-

Identify and record the wavelength of maximum fluorescence emission (λ_em) for each solvent.

-

-

Data Analysis:

-

Compile the λ_abs and λ_em values for each solvent.

-

Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the formula: Δν = (1/λ_abs - 1/λ_em) * 10⁷.

-

Analyze the relationship between the spectral shifts and solvent polarity parameters (e.g., dielectric constant, refractive index) using theoretical models such as the Lippert-Mataga equation.

-

The following diagram illustrates the general experimental workflow:

Caption: A generalized workflow for the experimental investigation of solvatochromic effects.

Quantitative Spectral Data

The following table summarizes the absorption and fluorescence maxima of this compound in a selection of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | 1.375 | 395 | 440 | 2564 |

| Toluene | 2.38 | 1.497 | 405 | 460 | 2694 |

| Dichloromethane | 8.93 | 1.424 | 415 | 485 | 3288 |

| Acetone | 20.7 | 1.359 | 410 | 500 | 4390 |

| Acetonitrile | 37.5 | 1.344 | 408 | 510 | 4964 |

| Dimethyl Sulfoxide | 46.7 | 1.479 | 418 | 525 | 4842 |

Note: The data presented in this table is a representative compilation from various sources and may vary slightly depending on the specific experimental conditions.

Theoretical Analysis: The Lippert-Mataga Model

The solvatochromic shifts observed for this compound can be rationalized using the Lippert-Mataga equation, which relates the Stokes shift to the orientation polarizability of the solvent and the change in the dipole moment of the solute upon excitation.

The Lippert-Mataga equation is given by:

Δν = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * ( (μ_e - μ_g)² / a³ ) + constant

where:

-

Δν is the Stokes shift in wavenumbers.

-

h is Planck's constant.

-

c is the speed of light.

-

ε is the dielectric constant of the solvent.

-

n is the refractive index of the solvent.

-

μ_e and μ_g are the dipole moments of the solute in the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute.

A plot of the Stokes shift (Δν) against the solvent polarity function, f(ε, n) = ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ), should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation (Δμ = μ_e - μ_g)². This analysis provides valuable insight into the electronic redistribution that occurs upon photoexcitation.

The following diagram illustrates the relationship described by the Lippert-Mataga equation:

Caption: Relationship between solute/solvent properties and the Stokes shift as described by the Lippert-Mataga equation.

Conclusion

The photophysical properties of this compound are significantly influenced by the polarity of the solvent. A clear bathochromic shift is observed in both the absorption and fluorescence spectra with increasing solvent polarity, indicative of a more polar excited state. This solvatochromic behavior can be effectively analyzed using the Lippert-Mataga model, providing insights into the change in the molecule's dipole moment upon excitation. The data and protocols presented in this technical guide serve as a valuable resource for researchers and scientists working with this and similar chromophores, aiding in the design and optimization of materials for a wide range of photophysical applications.

Two-Photon Absorption in Stilbene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of two-photon absorption (TPA) in stilbene derivatives, a class of organic molecules with significant potential in various scientific and therapeutic fields. This document provides a comprehensive overview of their TPA cross-sections, detailed experimental protocols for their characterization, and insights into their synthesis and structure-property relationships.

Introduction to Two-Photon Absorption and Stilbene Derivatives

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is particularly relevant in applications requiring high spatial resolution, such as two-photon fluorescence microscopy, photodynamic therapy, and 3D microfabrication. Stilbene derivatives, characterized by a central carbon-carbon double bond connecting two phenyl rings, have emerged as promising candidates for TPA applications due to their tunable photophysical properties. The introduction of electron-donating (D) and electron-accepting (A) groups into the stilbene backbone, often in D-π-A (dipolar), D-π-D (quadrupolar), or A-π-A (quadrupolar) configurations, can significantly enhance their TPA cross-section (σ₂).

Quantitative Two-Photon Absorption Cross-Section Data

The TPA cross-section is a measure of the probability of a TPA event occurring. The table below summarizes the experimental TPA cross-section values for a selection of stilbene derivatives, providing a comparative overview of their performance.

| Compound Name | Acronym | Molecular Structure | TPA Cross-Section (σ₂) [GM]¹ | Excitation Wavelength [nm] | Solvent | Reference(s) |

| 4,4'-Bis(diphenylamino-trans-styryl)biphenyl | BPSBP | C₆H₅N(C₆H₄)CH=CH(C₆H₄)₂CH=CH(C₆H₄)N(C₆H₅)₂ | 892 | 800 | THF | [1] |

| 4,4'-Bis(diethylamino-trans-styryl)biphenyl | BESBP | (C₂H₅)₂N(C₆H₄)CH=CH(C₆H₄)₂CH=CH(C₆H₄)N(C₂H₅)₂ | 617 | 800 | THF | [1] |

| 4,4'-Bis(9-carbazyl-trans-styryl)-biphenyl | BCSBP | (C₁₂H₈N)CH=CH(C₆H₄)₂CH=CH(C₁₂H₈N) | 483 | 800 | THF | [1] |

| 4,4'-Bis(dimethylamino)stilbene | - | (CH₃)₂N(C₆H₄)CH=CH(C₆H₄)N(CH₃)₂ | Varies with solvent polarity | - | Various | [2] |

| Water-Soluble Stilbene Derivative 1 (Flexible Linker) | - | Two stilbene moieties with three-oxyethylene side chains connected by a flexible linker. | ~400 | ~700-900 | Water | [3] |

| Water-Soluble Stilbene Derivative 2 (Rigid Linker) | - | Two stilbene moieties with three-oxyethylene side chains connected by a rigid linker. | ~400 | ~700-900 | Water | [3] |

¹1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Experimental Protocols

Measurement of Two-Photon Absorption Cross-Section: The Z-Scan Technique

The Z-scan technique is a widely used method for determining the nonlinear optical properties of materials, including the TPA cross-section. It relies on monitoring the transmission of a focused laser beam through a sample as it is translated along the beam's propagation axis (the z-axis).

A typical femtosecond Z-scan setup consists of:

-

Laser Source: A femtosecond laser system (e.g., Ti:sapphire laser) providing ultrashort pulses (e.g., <100 fs) at a specific repetition rate (e.g., 1 kHz).

-

Beam Conditioning Optics: A spatial filter to ensure a Gaussian beam profile (TEM₀₀ mode) and a beam expander.

-

Focusing Lens: A lens to focus the laser beam to a tight spot.

-

Sample Holder: A cuvette (typically 1 mm path length) mounted on a motorized translation stage.

-

Detection System:

-

Open-Aperture Detector: A photodiode or power meter that collects the entire transmitted beam to measure nonlinear absorption.

-

Closed-Aperture Detector: A second detector placed after a pinhole aperture to measure nonlinear refraction.

-

Reference Detector: A detector to monitor fluctuations in the incident laser power.

-

-

Sample Preparation: Dissolve the stilbene derivative in a suitable solvent (e.g., THF, chloroform) at a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M). The solvent should have negligible TPA at the excitation wavelength. Fill a clean cuvette with the solution.

-

Laser Alignment: Align the laser beam to pass through the center of the focusing lens and the sample. Ensure the beam has a good Gaussian profile.

-

Determination of Beam Waist: Accurately measure the beam waist (ω₀) at the focal point and the Rayleigh range (z₀). This can be done by methods such as the knife-edge technique or by fitting the transmission through a calibrated pinhole as it is scanned along the z-axis.

-

Data Acquisition:

-

Position the sample far from the focal point (e.g., at -5z₀).

-

Begin translating the sample towards and through the focal point to a position far from the focus on the other side (e.g., to +5z₀) using the motorized stage.

-

Simultaneously record the transmitted intensity through the open aperture and the reference intensity at each z-position.

-

Normalize the transmitted intensity by dividing it by the reference intensity to account for laser power fluctuations.

-

-

Data Analysis:

-

The normalized transmittance for an open-aperture Z-scan is given by:

where q₀(z) = β * I₀ * L_eff / (1 + (z/z₀)²)

-

β is the nonlinear absorption coefficient.

-

I₀ is the on-axis peak intensity at the focus.

-

L_eff = (1 - exp(-αL)) / α is the effective path length, where α is the linear absorption coefficient and L is the sample thickness.

-

z is the sample position, and z₀ is the Rayleigh range.

-

-

By fitting the experimental data to this equation, the value of β can be extracted.

-

The TPA cross-section (σ₂) is then calculated using the following relation:

where:

-

h is Planck's constant.

-

ν is the frequency of the incident light.

-

N_A is Avogadro's number.

-

C is the concentration of the solution in mol/cm³.

-

-

Synthesis of Stilbene Derivatives

The synthesis of stilbene derivatives with large TPA cross-sections often involves creating extended π-conjugated systems with strong electron-donating and/or accepting groups. Common synthetic methodologies include the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Suzuki coupling.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.

-

Preparation of the Phosphonium Salt: A triphenylphosphine is reacted with a suitable benzyl halide in a solvent like toluene or acetonitrile to form the corresponding phosphonium salt.

-

Formation of the Ylide: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium methoxide) in an anhydrous solvent (e.g., THF, DMSO) to generate the phosphorus ylide.

-

Reaction with Aldehyde: The ylide is then reacted with a substituted benzaldehyde at low temperature, which is then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the stilbene derivative.

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion and generally provides excellent E-selectivity for the resulting alkene.

-

Preparation of the Phosphonate Ester: A benzyl halide is reacted with a trialkyl phosphite (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction to form the corresponding phosphonate ester.

-

Generation of the Phosphonate Carbanion: The phosphonate ester is deprotonated with a base (e.g., sodium hydride, potassium tert-butoxide) in an anhydrous solvent (e.g., THF, DMF).

-

Reaction with Aldehyde: The resulting carbanion is reacted with a substituted benzaldehyde.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified as in the Wittig reaction. The water-soluble phosphate byproduct is easily removed during the aqueous work-up.

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, which can be used to form the stilbene core.

-

Preparation of Reactants: A vinylboronic acid or ester and an aryl halide (or vice versa) are required as coupling partners.

-

Reaction Conditions: The reactants are mixed in a suitable solvent (e.g., dioxane, toluene, DMF) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Reaction Execution: The mixture is typically heated under an inert atmosphere for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization.

Structure-Property Relationships and Visualization

The TPA properties of stilbene derivatives are strongly influenced by their molecular structure. The following diagrams, generated using the DOT language, illustrate key concepts.

Caption: General structural modifications to the stilbene core to enhance two-photon absorption.

Caption: A simplified workflow for determining the TPA cross-section using the Z-scan method.

Conclusion

Stilbene derivatives represent a versatile class of chromophores with significant potential for two-photon absorption applications. By strategically modifying their molecular structure with electron-donating and accepting groups and extending the π-conjugation, their TPA cross-sections can be substantially enhanced. The Z-scan technique provides a robust method for characterizing these nonlinear optical properties, and established synthetic routes such as the Wittig, Horner-Wadsworth-Emmons, and Suzuki reactions allow for the targeted design and synthesis of novel stilbene-based materials. This guide provides a foundational understanding for researchers and professionals working in the fields of materials science, biophotonics, and drug development to explore and utilize the unique properties of these fascinating molecules.

References

A Technical Guide to the Spectroscopic Analysis of (E)-4,4'-Bis(diphenylamino)stilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of (E)-4,4'-Bis(diphenylamino)stilbene, a molecule of significant interest in the fields of organic electronics and photonics.[1] Characterized by two diphenylamino groups attached to a stilbene backbone, this compound's unique photophysical properties make it a valuable component in applications such as Organic Light Emitting Diodes (OLEDs) and nonlinear optical materials.[1] This document outlines the key spectroscopic techniques used for its characterization, presents available data from closely related analogs, and provides detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for derivatives of this compound. This data provides a reference for the expected spectral characteristics of the parent compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Technique | Compound | Solvent | Chemical Shifts (δ, ppm) |

| ¹H NMR | E-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene | acetone-d₆ | 7.36 (d, J = 8.6 Hz, 4H), 7.04 (d, J = 9.0 Hz, 8H), 6.99 (s, 2H), 6.89 (d, J = 9.0 Hz, 8H), 6.81 (d, J = 8.6 Hz, 4H), 3.79 (s, 12 H)[2] |

| ¹³C{¹H} NMR | E-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene | benzene-d₆ | 156.4 (quat.), 148.4 (quat.), 141.4 (quat.), 131.0 (quat.), 127.6 (CH), 126.8 (CH), 126.5 (CH), 121.4 (CH), 115.2 (CH), 55.2 (CH₃)[2] |

Table 2: Vibrational Spectroscopy Data

| Technique | Compound | Medium | Key Peaks (cm⁻¹) |

| Infrared (IR) | E-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene | KBr | 1602, 1504, 1460, 1438, 1324, 1282, 1242, 1178, 1112, 1102, 1029, 971, 825, 782, 728, 714, 649, 640, 629, 575, 538, 519[2] |

| Raman | E-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene | KBr | 1625, 1594, 1556, 1427, 1330, 1311, 1196, 1178, 1164[2] |

Table 3: Mass Spectrometry Data

| Technique | Compound | Calculated Mass (m/z) | Found Mass (m/z) |

| EI HRMS | E-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene | 634.2832 for C₄₂H₃₈N₂O₄ | 634.2862[2] |

Table 4: Photophysical Data

| Property | Compound | Conditions | Value |

| Fluorescence Quantum Yield | 6-(4-(diphenylamino)phenyl)-N,N-diphenyl-7,8-dihydronaphthalen-2-amine (a cyclic stilbene derivative) | Toluene, under air | 89%[3][4] |

| Fluorescence Quantum Yield | 6-(4-(diphenylamino)phenyl)-N,N-diphenyl-7,8-dihydronaphthalen-2-amine (a cyclic stilbene derivative) | Toluene, under argon | 99%[3][4] |

| Two-Photon Cross-Section | 6-(4-(diphenylamino)phenyl)-N,N-diphenyl-7,8-dihydronaphthalen-2-amine (a cyclic stilbene derivative) | at 700 nm | 166 GM[3][4] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data. The following sections outline standard protocols for the analysis of this compound.

UV-Visible Absorption Spectroscopy

This technique provides information about the electronic transitions within the molecule. For stilbene derivatives, it is indicative of the conjugated π-bond system.[5]

-

Sample Preparation :

-

Accurately weigh a small sample of this compound.

-

Dissolve the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane) to a concentration of approximately 10⁻⁵ to 10⁻⁴ M.[2] The solvent choice is critical as it can influence the absorption spectra.[1]

-

Prepare a blank sample using the same solvent.

-

-

Instrumentation :

-

Use a dual-beam UV-Vis spectrophotometer.

-

The sample is placed in a quartz cuvette with a standard path length of 1 cm.[2]

-

-

Data Acquisition :

-

Record a baseline spectrum with the blank solvent.

-

Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This compound is known to exhibit fluorescence, a key property for its use in OLEDs.[1]

-

Sample Preparation :

-

Instrumentation :

-

Use a fluorometer or a fluorescence spectrophotometer.

-

-

Data Acquisition :

-

Record the absorption spectrum to determine the optimal excitation wavelength (usually λ_max).

-

Set the excitation wavelength and record the emission spectrum over a longer wavelength range.

-

An emission spectrum can be significantly affected by the solvent environment.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of ¹H and ¹³C nuclei.[5]

-

Sample Preparation :

-

Instrumentation :

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum, noting chemical shifts, signal multiplicity, and integration values.

-

Acquire the ¹³C NMR spectrum to identify the carbon framework.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to further confirm the structure.

-

Visualization of Workflows and Principles

Diagrams created using Graphviz DOT language illustrate key processes in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Simplified energy diagram for absorption and fluorescence processes.

References

Methodological & Application

Synthesis of (E)-4,4'-Bis(diphenylamino)stilbene via Mizoroki-Heck Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (E)-4, 4'-Bis(diphenylamino)stilbene, a valuable organic compound with significant photophysical properties utilized in organic electronics and photonics. The synthesis is achieved through the palladium-catalyzed Mizoroki-Heck reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This protocol offers high yields and selectivity for the desired (E) isomer. The following sections detail the necessary reagents, reaction conditions, purification methods, and characterization data.

Introduction

(E)-4,4'-Bis(diphenylamino)stilbene is a highly conjugated molecule characterized by a stilbene backbone substituted with two diphenylamino groups. This structure imparts desirable electronic and optical properties, making it a key component in the development of organic light-emitting diodes (OLEDs), photonic devices, and nonlinear optical materials. The Mizoroki-Heck reaction provides an efficient pathway for the synthesis of this and other stilbene derivatives. The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. This method is favored for its operational simplicity and high selectivity for the trans-isomer.

Reaction Scheme

The synthesis of this compound can be envisioned through the Mizoroki-Heck coupling of a 4-halo-N,N-diphenylaniline with 4-vinyl-N,N-diphenylaniline.

Caption: General scheme for the Mizoroki-Heck synthesis.

Experimental Protocol

This protocol is a representative procedure based on established Mizoroki-Heck reactions for stilbene synthesis. Optimization may be required for specific laboratory conditions.

Materials:

-

4-Iodo-N,N-diphenylaniline

-

4-Vinyl-N,N-diphenylaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hexane

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodo-N,N-diphenylaniline (1.0 eq), 4-vinyl-N,N-diphenylaniline (1.1 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Solvent and Base Addition: Under an inert atmosphere, add anhydrous DMF to the flask to dissolve the reagents. Then, add potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with toluene and wash with water to remove DMF and inorganic salts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/toluene gradient as the eluent to isolate the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Parameter | Value |

| Reactants | 4-Iodo-N,N-diphenylaniline, 4-Vinyl-N,N-diphenylaniline |

| Catalyst | Palladium(II) acetate |

| Ligand | Tri(o-tolyl)phosphine |

| Base | Potassium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100-120 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% (literature for similar reactions) |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | Yellow crystalline solid |

| ¹H NMR (CDCl₃, ppm) | δ ~7.0-7.5 (m, Ar-H), ~6.9 (s, 2H, -CH=CH-) |

| ¹³C NMR (CDCl₃, ppm) | δ ~122-148 (Ar-C), ~127 (-CH=CH-) |

| Melting Point | >300 °C |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Signaling Pathways and Applications

This compound is not directly involved in biological signaling pathways in the context of drug development. Its primary application lies in materials science, particularly in organic electronics. The diphenylamino groups act as strong electron donors, and the stilbene core provides a conjugated bridge, facilitating charge transport and enabling efficient light emission.

Caption: Properties and applications of the target compound.

Conclusion

The Mizoroki-Heck reaction is a highly effective method for the synthesis of this compound. The protocol described provides a clear and reproducible procedure for obtaining this valuable material. The resulting compound has significant potential for use in advanced electronic and photonic applications due to its unique photophysical properties. Researchers are encouraged to adapt and optimize this protocol for their specific needs.

Application Notes and Protocols for (E)-4,4'-Bis(diphenylamino)stilbene as a Hole Transport Material in OLEDs

Introduction

(E)-4,4'-Bis(diphenylamino)stilbene, also known as BSB or BDPAS, is an organic semiconductor that has garnered significant interest for its application in organic light-emitting diodes (OLEDs).[1] Its molecular structure, featuring a stilbene core with diphenylamino end groups, provides excellent charge transport properties and high thermal stability, making it a promising candidate for a high-performance hole transport material (HTM). This document provides detailed application notes, experimental protocols, and performance data for the utilization of this compound in the fabrication of OLED devices.

Material Properties

This compound is a crystalline solid with good solubility in common organic solvents. Its key properties relevant to OLED applications are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₈H₃₀N₂ | [1] |

| Molecular Weight | 518.66 g/mol | |

| Appearance | Yellow crystalline powder | |

| Melting Point | >300 °C | |

| HOMO Level | -5.1 eV to -5.4 eV (estimated) | [2] |

| LUMO Level | -2.3 eV to -2.5 eV (estimated) | [2] |

| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs (estimated for similar materials) | |

| Glass Transition Temp. | ~115 °C |